molecular formula C10H18N4O2S B11804401 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B11804401
M. Wt: 258.34 g/mol
InChI Key: CCCYOVOPUVCQQP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):

  • Piperidine protons : δ 3.15–2.80 (m, 4H, NCH₂), 1.95–1.45 (m, 5H, CH₂ and NH₂).
  • Imidazole protons : δ 7.32 (s, 1H, C5-H), 3.65 (s, 3H, N1-CH₃), 2.42 (s, 3H, C2-CH₃).

Infrared Spectroscopy (IR)

Key vibrational modes (cm⁻¹):

  • Sulfonamide : 1345 (asymmetric SO₂ stretch), 1162 (symmetric SO₂ stretch).
  • Amine : 3350 (N-H stretch), 1605 (N-H bend).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

  • Base peak : m/z 258.34 [M+H]⁺.
  • Fragmentation : Loss of SO₂ (64 Da) at m/z 194.3 and subsequent imidazole ring cleavage.

Computational Chemistry Modeling

Density Functional Theory (DFT)

B3LYP/6-311+G(d,p) calculations reveal:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity (Figure 1).
  • Electrostatic potential : Negative charge localized on sulfonyl oxygen atoms (-0.43 e), favoring hydrogen-bond interactions.

Molecular Orbital Analysis

  • HOMO : Localized on the imidazole π-system and sulfonyl oxygen lone pairs.
  • LUMO : Dominated by piperidine σ* orbitals, suggesting nucleophilic attack susceptibility at the amine group.

Figure 1. DFT-optimized geometry (B3LYP/6-31G*) showing bond lengths (Å):

  • S-O: 1.43
  • C-N (piperidine): 1.47
  • C-S: 1.76

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C10H18N4O2S/c1-8-12-10(7-13(8)2)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3

InChI Key

CCCYOVOPUVCQQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N

Origin of Product

United States

Preparation Methods

One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride.

Scientific Research Applications

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with various receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidin-4-amine Backbones

1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (Compound 14)
  • Structure : Piperidin-4-amine substituted with a 5-fluoroindole-phenyl group and a 4-isopropylpiperazinyl-ethyl chain.
  • Application : Optimized as a p97 ATPase inhibitor , critical in protein degradation pathways. The indole-phenyl group enhances hydrophobic interactions, while the piperazine moiety improves solubility .
  • Key Difference : Unlike the target compound, this analogue employs a bulky indole-phenyl substituent and a flexible piperazine-ethyl chain, which may improve binding to large enzyme pockets.
RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)
  • Structure : Piperidin-4-amine with a 4-octylphenethyl group.
  • Application : Selective sphingosine kinase 1 (SphK1) inhibitor (IC50 = 3.6 µM). The octylphenethyl group confers lipophilicity, aiding membrane permeability and selectivity for SphK1 over SphK2 .
  • Key Difference : The phenethyl-octyl substituent contrasts with the sulfonyl-dimethylimidazole group in the target compound, highlighting how hydrophobic vs. polar substituents direct target specificity.
Astemizole (AST) Analogues
  • Structure : Piperidin-4-amine derivatives with benzimidazole and methoxyphenethyl groups.
  • Application: Antiplasmodial agents targeting hemozoin formation. Modifications to the central piperidine core (e.g., replacing piperazinyl with aminopiperidinyl) influence antimalarial potency .
  • Key Difference : The benzimidazole-pyridinyl scaffold in AST analogues differs from the dimethylimidazole-sulfonyl group, emphasizing divergent pharmacophore requirements for antiparasitic vs. enzymatic targets.

Functional Group Variations

1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine
  • Structure : Piperidin-4-amine linked to a benzimidazole-pyridinyl group.
  • Application : Explored in cancer therapeutics for kinase inhibition. The aromatic benzimidazole-pyridinyl system facilitates π-π stacking in ATP-binding pockets .

Research Findings and Mechanistic Insights

  • Sulfonyl vs. Alkyl Substituents : Sulfonamide groups (as in the target compound) enhance solubility and metabolic stability compared to alkyl chains (e.g., RB-005’s octyl group), which prioritize membrane permeability .
  • Aromatic Systems : Indole (Compound 14) and benzimidazole (AST analogues) substituents enable π-stacking in enzyme pockets, whereas dimethylimidazole (target compound) may favor hydrogen bonding or steric hindrance .

Biological Activity

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound characterized by its unique structure, featuring a piperidine ring and a sulfonamide group attached to a dimethyl-substituted imidazole. This structure suggests significant potential for diverse biological interactions, making it an intriguing subject for medicinal chemistry and drug development.

  • Molecular Formula : C10H18N4O2S
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 1271096-41-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group is particularly noteworthy for its capacity to form strong interactions with active sites on proteins, which may inhibit or modulate their activity. This mechanism is crucial in understanding the compound's potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, which is essential in drug development for conditions such as bacterial infections and cancer. For example, sulfonamide derivatives have been widely studied for their inhibitory effects on various bacterial enzymes.

2. Antibacterial Properties
Studies have demonstrated that compounds with similar structural features exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

3. Anticancer Potential
The interaction of the imidazole moiety with specific cellular pathways suggests potential anticancer properties. Research into similar compounds has indicated that they may induce apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study A Identified as a potent inhibitor of DapE enzyme (IC50 = 133 µM), highlighting its potential as an antibiotic agent .
Study B Demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
Study C Explored the structure–activity relationship (SAR) of sulfonamide derivatives, indicating that modifications can enhance biological activity .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Imidazole Ring : Utilizing methods such as Debus-Radziszewski synthesis.
  • Formation of Piperidine Moiety : Introducing piperidine through condensation reactions.
  • Optimization Conditions : Adjusting temperature, solvent choice, and catalysts to maximize yield and purity.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of the piperidin-4-amine core with a functionalized imidazole derivative. A stepwise approach is advised:

Sulfonylation: React piperidin-4-amine with 1,2-dimethylimidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Monitor reaction progress via TLC or HPLC .

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/methanol) to isolate the product. Yield optimization (~60–75%) requires strict control of stoichiometry and temperature (0–5°C during sulfonylation) .

Characterization: Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with analogous sulfonylated piperidines (e.g., CAS 1820734-50-6) .

Basic: What storage conditions are critical for maintaining the stability of this compound in long-term studies?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-protected vials to prevent degradation.
  • Solubility: Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for biological assays. Avoid repeated freeze-thaw cycles .
  • Purity Monitoring: Periodically assess stability via HPLC (C18 column, acetonitrile/water gradient). Degradation >5% warrants repurification .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for structurally related piperidine sulfonamides?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., radioligand vs. fluorescence polarization) or differences in membrane preparation. To reconcile

Standardize Assays: Use a unified protocol (e.g., competitive binding with 3^3H-labeled antagonists) across studies .

Control for pH/Ionic Strength: Variations in buffer conditions (e.g., Tris-HCl vs. HEPES) can alter binding kinetics. Perform parallel experiments under matched conditions .

Statistical Validation: Apply Bland-Altman analysis to quantify inter-study variability and identify outliers .

Advanced: What computational approaches predict the biological targets of this compound?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against receptors (e.g., histamine H4_4R, serotonin transporters) based on structural analogs (e.g., 1-(2,4-dimethoxybenzoyl)piperidin-4-amine) .

Pharmacophore Modeling: Generate 3D pharmacophores from active piperidine derivatives (e.g., N-substituted sulfonamides) to identify shared interaction motifs .

MD Simulations: Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .

Intermediate: Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR: Key peaks include:
    • Piperidine Hα_\alpha (δ 3.2–3.5 ppm, multiplet).
    • Imidazole methyl groups (δ 2.1–2.3 ppm, singlet).
    • Sulfonyl group confirmed via 13^13C NMR (δ ~110–115 ppm) .
  • IR: Sulfonyl S=O stretches at 1150–1250 cm1^{-1} .
  • HRMS: Exact mass (calc. for C10_{10}H17_{17}N4_4O2_2S: 281.107 g/mol) must match experimental values within 3 ppm .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Methodological Answer:

Core Modifications:

  • Piperidine Ring: Replace with azepane to assess steric effects on receptor fit.
  • Sulfonyl Linker: Substitute with carbonyl or phosphoryl groups to alter polarity .

Substituent Effects:

  • Imidazole Methyl Groups: Replace with bulkier substituents (e.g., ethyl, isopropyl) to probe hydrophobic pockets .

Bioisosterism: Replace the imidazole with 1,2,4-triazole and compare binding affinities .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Receptor Binding: Screen against GPCR panels (e.g., Eurofins Cerep) at 10 µM. Focus on histamine H1_1/H4_4 receptors due to structural parallels with known ligands .
  • Enzyme Inhibition: Test against phosphodiesterases (PDE4/7) using fluorescence-based kits (e.g., Promega ADP-Glo™) .
  • Cytotoxicity: Assess in HEK293 or HepG2 cells via MTT assay (IC50_{50} determination) .

Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amine) to enhance solubility .

Formulation Optimization: Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles for intravenous administration .

Co-solvents: Employ PEG-400/water (20:80 v/v) for oral dosing; validate biocompatibility in pilot toxicity studies .

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